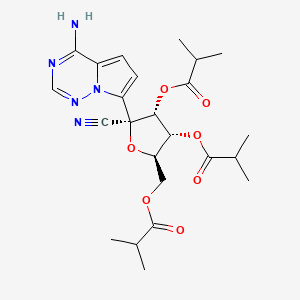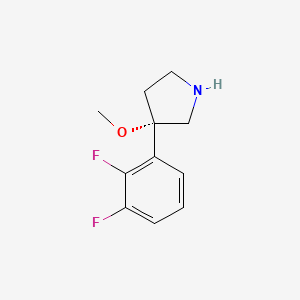
Pirepemat
Übersicht
Beschreibung
Pirepemat, also known by its International Nonproprietary Name (INN) IRL752, is a small molecule drug developed by IRLAB Therapeutics. It is primarily designed to improve balance and reduce falls in individuals with Parkinson’s disease. Falls are a significant complication of Parkinson’s disease, leading to severe consequences such as fractures, impaired mobility, and reduced quality of life. This compound is also being explored for its potential to treat dementia associated with Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
Pirepemat hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von niedermolekularen Medikamenten.
Biologie: Es wird verwendet, um die Wirkmechanismen von Medikamenten zu untersuchen, die auf das zentrale Nervensystem abzielen.
Medizin: this compound wird als Behandlung für die Parkinson-Krankheit entwickelt, insbesondere zur Verbesserung des Gleichgewichts und zur Reduzierung von Stürzen. Es wird auch für sein Potenzial untersucht, Demenz im Zusammenhang mit der Parkinson-Krankheit zu behandeln.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Antagonist an den 5-HT7- und Alpha-2-Rezeptoren wirkt. Diese Wirkung führt zur Stärkung der Nervenzellsignalisierung im präfrontalen Kortex, was mit einem verbesserten Gleichgewicht und einer Verringerung von Stürzen verbunden ist. Durch selektive Erhöhung der extrazellulären Spiegel von Neurotransmittern wie Noradrenalin und Dopamin verbessert this compound die kognitive Funktion und stellt die normale Funktion des Großhirnrinde wieder her .
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions for pirepemat are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield, purity, and scalability .
Analyse Chemischer Reaktionen
Pirepemat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen funktionellen Gruppen ab, die in this compound vorhanden sind, und den verwendeten Reagenzien .
Wirkmechanismus
Pirepemat exerts its effects by acting as an antagonist at the 5-HT7 and alpha-2 receptors. This action leads to the strengthening of nerve cell signaling in the prefrontal cortex, which is associated with improved balance and reduced falls. By selectively increasing extracellular levels of neurotransmitters such as norepinephrine and dopamine, this compound enhances cognitive function and restores normal cerebral cortex function .
Vergleich Mit ähnlichen Verbindungen
Pirepemat ist einzigartig in seiner dualen Wirkung an den 5-HT7- und Alpha-2-Rezeptoren, was es von anderen Verbindungen unterscheidet, die zur Behandlung der Parkinson-Krankheit eingesetzt werden. Zu den ähnlichen Verbindungen gehören:
Mesdopetam: Ein D3-Antagonist, der von IRLAB Therapeutics zur Behandlung von Levodopa-induzierten Dyskinesien entwickelt wurde.
Levodopa: Eine Standardbehandlung für die Parkinson-Krankheit, die die motorischen Symptome verbessert, aber mit Nebenwirkungen wie Dyskinesien verbunden ist.
Ropinirol: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.
Der einzigartige Wirkmechanismus von this compound und das Potenzial, das Gleichgewicht zu verbessern und Stürze zu reduzieren, machen es zu einem vielversprechenden Kandidaten zur Behebung des ungedeckten Bedarfs in der Behandlung der Parkinson-Krankheit .
Eigenschaften
IUPAC Name |
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13/h2-4,14H,5-7H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFYMMXCXGFCP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227638-29-0 | |
| Record name | IRL-752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227638290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIREPEMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS88RK5NOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)
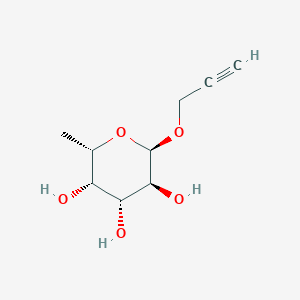
![[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)
![[3-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8217930.png)
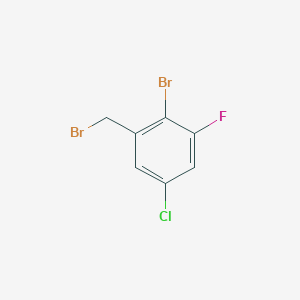
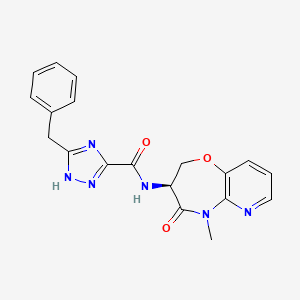
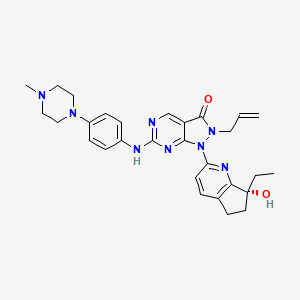
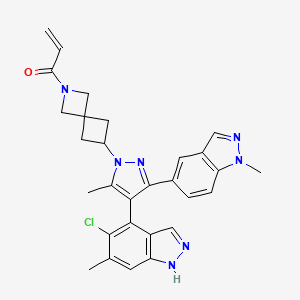
![(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B8217959.png)
